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For Researchers, Scientists, and Drug Development Professionals

Introduction
Calcium diglutamate (CDG), identified by the E-number E623, is the calcium salt of L-glutamic

acid.[1][2] It serves as a functional ingredient in the food industry, primarily utilized as a flavor

enhancer to impart the umami taste, the fifth basic taste often described as savory or meaty.[3]

[4] As a calcium analog of monosodium glutamate (MSG), calcium diglutamate offers similar

flavor-enhancing properties with the added benefit of contributing to calcium intake and

reducing the sodium content in food products.[1][5] This technical guide provides an in-depth

exploration of calcium diglutamate's role in food science and nutrition, detailing its chemical

properties, applications, physiological effects, and the methodologies used for its analysis and

evaluation.

Chemical and Physical Properties
The scientifically recognized compound for the food additive is calcium di-L-glutamate.[1][6] It is

crucial to distinguish it from a 1:1 calcium glutamate salt. Only the L-isomer of glutamate is

employed for its characteristic umami flavor.[1]
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Property Value Source(s)

Chemical Name Calcium di-L-glutamate [2][6]

Synonyms
Calcium diglutamate, CDG,

Calcium L-glutamate (1:2)
[1][6]

E-Number E623 [1]

CAS Number 5996-22-5 (anhydrous) [6]

Molecular Formula C₁₀H₁₆CaN₂O₈ [2][6]

Molecular Weight 332.32 g/mol (anhydrous) [2][6]

Appearance
White, practically odorless

crystalline powder
[2][6]

Solubility in Water Freely soluble [2][6][7]

Solubility in Organic Solvents
Practically insoluble in ethanol

or ether
[6]

Optical Rotation [α]D/20
Between +27.4° and +29.2°

(for tetrahydrate)
[6]

Synthesis: Calcium di-L-glutamate is typically synthesized through the reaction of L-glutamic

acid with a calcium source, such as calcium carbonate or calcium hydroxide, in an aqueous

solution.[1][8][9][10] The reaction with calcium carbonate proceeds as follows:

CaCO₃ + 2 HOOC(CH₂)₂CH(NH₂)COOH → Ca(OOC(CH₂)₂CH(NH₃)COO)₂ + H₂O + CO₂[1]

Applications in the Food Industry
Calcium diglutamate is a versatile food additive used across a range of products to enhance

flavor and, in some cases, improve texture.

Flavor Enhancement
The primary application of calcium diglutamate is as a flavor enhancer. The glutamate

component is responsible for the umami taste, which can improve the overall flavor profile of
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savory foods.[1] It is particularly effective in:

Soups and Broths: A study on lower-salt soups demonstrated that the addition of calcium

diglutamate (up to 43 mM) can maintain palatability while allowing for significant reductions

in sodium content.[5][11]

Processed Meats and Cheeses: It is used to improve the texture and quality of products like

cured and smoked meats, as well as various cheeses.[12]

Snack Foods and Ready Meals: Calcium diglutamate enhances the savory notes in a variety

of snack products and ready-to-eat meals.[12]

Sodium Reduction
With growing consumer awareness of the health implications of high sodium intake, calcium

diglutamate offers a viable strategy for sodium reduction in processed foods.[5] By providing a

similar umami taste to MSG without the sodium component, it allows for a reduction in added

salt while maintaining flavor intensity.[1][11]

Nutritional Fortification
As a source of calcium, calcium diglutamate can contribute to the overall calcium content of

foods. While specific bioavailability data for the calcium in calcium diglutamate is not

extensively documented, one patent suggests a high human absorption rate due to the

chelating ability of glutamic acid.[10] The elemental calcium content is approximately 11% by

mass.[10]
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Food Category
Typical Usage Level (as
glutamates E620-E625)

Source(s)

Soups, broths Up to 10,000 mg/kg [13]

Processed meats Up to 10,000 mg/kg [13]

Seasonings and condiments Up to 10,000 mg/kg [13]

Potato-, cereal-, flour-, or

starch-based snacks
Up to 10,000 mg/kg [13]

Processed nuts Up to 10,000 mg/kg [13]

Desserts (excluding certain

categories)
Up to 10,000 mg/kg [13]

Food supplements Up to 10,000 mg/kg [13]

Nutritional and Physiological Aspects
Dietary glutamate, from sources like calcium diglutamate, plays several physiological roles

beyond taste perception.

Umami Taste Perception and Signaling
The umami taste is initiated by the binding of glutamate to specific G protein-coupled receptors

(GPCRs) on the taste receptor cells of the tongue. The primary receptor for umami taste is the

heterodimer T1R1/T1R3.[14][15][16] Metabotropic glutamate receptors (mGluRs), such as

mGluR1 and mGluR4, are also involved.[14]

The binding of glutamate to these receptors triggers a downstream signaling cascade, leading

to the perception of umami taste.

Glutamate T1R1/T1R3 ReceptorBinds to G Protein (α-gustducin, Gβγ)Activates PLCβ2Activates PIP2Hydrolyzes

IP3

DAG

Endoplasmic ReticulumBinds to IP3R TRPM5 ChannelActivates Cell
Depolarization

Causes Gustatory NeuronStimulates Signal to Brain
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Click to download full resolution via product page

Umami Taste Signaling Pathway

Gut-Brain Axis and Metabolism
Dietary glutamate is a significant energy source for the gut and is extensively metabolized by

the intestines. It also serves as a precursor for the synthesis of other non-essential amino acids

and bioactive molecules. Glutamate signaling in the gut, mediated by various receptors, plays a

role in digestion, nutrient absorption, and gut-brain communication.

Experimental Protocols
Sensory Evaluation of Umami Taste
This protocol outlines a method for determining the taste threshold of calcium diglutamate

using a trained sensory panel.

Objective: To determine the recognition threshold of calcium diglutamate in an aqueous

solution.

Materials:

Calcium di-L-glutamate

Deionized water

Glassware for serial dilutions

Presentation cups, coded with random three-digit numbers

Palate cleansers (e.g., unsalted crackers, deionized water at 45°C)

Score sheets

Procedure:

Panelist Training:
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Recruit 10-15 panelists.

Familiarize panelists with the five basic tastes (sweet, sour, salty, bitter, umami) using

standard solutions (e.g., sucrose for sweet, citric acid for sour, sodium chloride for salty,

caffeine for bitter, and MSG for umami).

Train panelists to specifically identify the umami taste of calcium diglutamate.

Sample Preparation:

Prepare a stock solution of calcium diglutamate in deionized water (e.g., 1% w/v).

Perform serial dilutions to create a range of concentrations (e.g., 0.8%, 0.4%, 0.2%, 0.1%,

0.05%, 0.025%, 0.0125% w/v).

Testing Protocol (Two-Alternative Forced Choice - 2-AFC):

For each concentration level, present panelists with two samples: one containing the

calcium diglutamate solution and one containing deionized water (control).

The order of presentation should be randomized.

Instruct panelists to identify the sample with the umami taste.

A forced choice is required.

Ensure panelists rinse their mouths thoroughly with the provided palate cleanser between

samples.

Data Analysis:

The recognition threshold for each panelist is the lowest concentration at which they can

correctly identify the umami sample.

The group threshold is typically calculated as the geometric mean of the individual

thresholds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Application of Calcium Diglutamate in Food
Science and Nutrition: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104192#exploring-the-use-of-calcium-glutamate-in-
food-science-and-nutrition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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